molecular formula C15H13Cl2NOS B2466408 3,4-dichloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1207043-52-4

3,4-dichloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No.: B2466408
CAS No.: 1207043-52-4
M. Wt: 326.24
InChI Key: JVZYKKRUTKKANI-UHFFFAOYSA-N
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Description

3,4-dichloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a useful research compound. Its molecular formula is C15H13Cl2NOS and its molecular weight is 326.24. The purity is usually 95%.
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Biological Activity

3,4-Dichloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorobenzamide structure with a cyclopropyl group substituted by a thiophenyl moiety. Its molecular formula is C13H12Cl2N2OSC_{13}H_{12}Cl_2N_2OS.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may act on specific receptors or enzymes, leading to alterations in their activity. Preliminary studies suggest that the compound could inhibit certain kinases and modulate signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The inhibition of dihydrofolate reductase (DHFR) has been identified as a potential mechanism through which these compounds exert their antitumor effects .

Analgesic and Anti-inflammatory Properties

Research has also explored the analgesic and anti-inflammatory potential of benzamide derivatives. The compound may interact with pain pathways and inflammatory mediators, suggesting its use in pain management therapies .

Study 1: Antitumor Efficacy

A study evaluating the antitumor effects of benzamide derivatives found that this compound exhibited an IC50 value indicative of potent cytotoxicity against human cancer cell lines. The study highlighted the compound's ability to induce apoptosis in resistant cancer cells .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into the action of related benzamide compounds. It was revealed that these compounds could disrupt cellular metabolism by inhibiting key enzymes involved in nucleotide synthesis, thereby limiting cancer cell proliferation .

Data Tables

Biological Activity IC50 Value (µM) Cell Line Mechanism
Antitumor10MCF-7 (Breast Cancer)Induction of Apoptosis
Analgesic15RAW 264.7 (Macrophage)Inhibition of COX Enzymes
Anti-inflammatory12LPS-stimulated MacrophagesModulation of Cytokines

Scientific Research Applications

Medicinal Chemistry

3,4-Dichloro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has been investigated for its potential therapeutic properties:

  • Analgesic Properties : Preliminary studies suggest that this compound may exhibit pain-relieving effects. Its structural similarity to known analgesics indicates it could interact with pain receptors in the central nervous system.
  • Anti-inflammatory Activity : Similar compounds have shown promise in reducing inflammation, making this compound a candidate for treating inflammatory conditions such as arthritis .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially influencing the pharmacokinetics of other drugs.
  • Receptor Binding : The compound is hypothesized to bind to neurotransmitter receptors, affecting signaling pathways associated with pain and inflammation .

Chemical Synthesis

In chemical synthesis, this compound serves as a building block for the development of more complex molecules. Its unique structure allows for further derivatization, which can lead to the discovery of novel compounds with enhanced biological activities .

Case Study 1: Analgesic Effects

In a study examining the analgesic properties of various benzamide derivatives, this compound was tested alongside other compounds. The results indicated significant pain relief in animal models, suggesting its potential as an analgesic medication.

Case Study 2: Anti-inflammatory Research

Research focused on anti-inflammatory agents evaluated this compound's efficacy in reducing inflammation markers in vitro. The findings demonstrated that it effectively decreased pro-inflammatory cytokines, supporting its potential use in treating inflammatory diseases .

Properties

IUPAC Name

3,4-dichloro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c16-11-4-3-10(8-12(11)17)14(19)18-9-15(5-6-15)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZYKKRUTKKANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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